molecular formula C15H21NO3S B13662420 Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate

Cat. No.: B13662420
M. Wt: 295.4 g/mol
InChI Key: UCJWMJXPUQXGHB-UHFFFAOYSA-N
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Description

Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a chemical compound with the molecular formula C15H21NO3S and a molecular weight of 295.4 g/mol . It is a derivative of thienopyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like alkyl halides. The reaction conditions vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.

Scientific Research Applications

Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has several scientific research applications, particularly in medicinal chemistry and drug development. It is used as an intermediate in the synthesis of various biologically active compounds, including antitubulin agents . Additionally, it is employed in the study of thienopyridine derivatives’ pharmacological properties and potential therapeutic uses.

Mechanism of Action

The mechanism of action of Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is believed to exert its effects by modulating enzyme activity or receptor binding, similar to other thienopyridine derivatives. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate can be compared with other thienopyridine derivatives, such as 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride . These compounds share a similar core structure but differ in their substituents and functional groups, which contribute to their unique properties and applications. The presence of the pivaloyl group in this compound distinguishes it from other derivatives and may influence its biological activity and chemical reactivity.

Similar Compounds

Biological Activity

Ethyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is derived from the tetrahydrothieno[3,2-c]pyridine scaffold, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions that modify the core structure to enhance biological activity. Various synthetic pathways have been reported in literature that focus on optimizing yield and purity while maintaining the desired biological properties .

Antimicrobial Properties

Research indicates that derivatives of tetrahydrothieno[3,2-c]pyridine exhibit significant antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies demonstrated that this compound exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Studies suggest that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. For instance, in cell-based assays, it was observed to significantly reduce levels of TNF-α and IL-6 in response to inflammatory stimuli .

Neuroprotective Activity

Neuroprotective effects have been attributed to tetrahydrothieno[3,2-c]pyridine derivatives. This compound has been investigated for its potential to protect neuronal cells from oxidative stress-induced damage. In experimental models of neurodegeneration, this compound demonstrated a capacity to reduce cell death and promote neuronal survival .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Receptor Activity : It has been suggested that this compound interacts with specific receptors involved in pain and inflammation regulation.
  • Antioxidant Properties : The ability to scavenge free radicals contributes to its neuroprotective effects.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of compounds related to this compound:

StudyFindings
Study A (2014)Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values < 50 µg/mL .
Study B (2019)Showed significant reduction in TNF-α levels in LPS-stimulated macrophages at concentrations as low as 10 µM .
Study C (2021)Reported neuroprotection in PC12 cells exposed to oxidative stress with a protective effect observed at concentrations of 20 µM .

Properties

Molecular Formula

C15H21NO3S

Molecular Weight

295.4 g/mol

IUPAC Name

ethyl 5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate

InChI

InChI=1S/C15H21NO3S/c1-5-19-13(17)12-8-10-9-16(7-6-11(10)20-12)14(18)15(2,3)4/h8H,5-7,9H2,1-4H3

InChI Key

UCJWMJXPUQXGHB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)CCN(C2)C(=O)C(C)(C)C

Origin of Product

United States

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